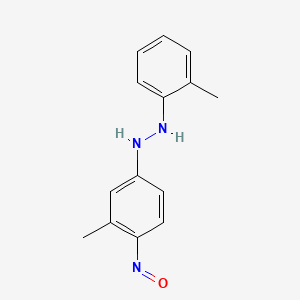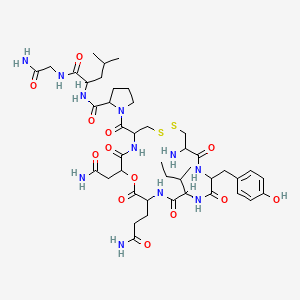
5-Bma-oxytocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bma-oxytocin is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, reproduction, and various physiological processes. Oxytocin is naturally produced in the hypothalamus and released by the posterior pituitary gland. It is well-known for its role in inducing labor and facilitating lactation. The synthetic analog, this compound, has been developed to enhance the stability and efficacy of oxytocin for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bma-oxytocin involves the modification of the oxytocin peptide chain. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The specific modification at the 5th position involves the incorporation of a benzyl mercaptoacetyl (Bma) group. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The purified peptide is then lyophilized to obtain a stable powder form suitable for storage and further use.
Análisis De Reacciones Químicas
Types of Reactions
5-Bma-oxytocin undergoes various chemical reactions, including:
Oxidation: The thiol group in the Bma moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various amino acid derivatives and coupling reagents like HBTU and DIPEA.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered biological activity.
Aplicaciones Científicas De Investigación
5-Bma-oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and neuroendocrine functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mecanismo De Acción
5-Bma-oxytocin exerts its effects by binding to oxytocin receptors (OXTR) located on the surface of target cells. The binding activates G-protein-coupled receptor (GPCR) signaling pathways, leading to the mobilization of intracellular calcium ions (Ca2+) and the activation of downstream effectors such as phospholipase C (PLC). This cascade of events results in various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors.
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin: The natural hormone with similar physiological effects but lower stability.
Vasopressin: A related neuropeptide with overlapping functions in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin with enhanced stability and prolonged action.
Uniqueness of 5-Bma-oxytocin
This compound is unique due to the incorporation of the Bma group, which enhances its stability and resistance to enzymatic degradation. This modification allows for more sustained and potent biological effects compared to natural oxytocin and other analogs.
Propiedades
Número CAS |
83281-46-3 |
|---|---|
Fórmula molecular |
C43H65N11O13S2 |
Peso molecular |
1008.2 g/mol |
Nombre IUPAC |
1-[10-amino-2-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-16-butan-2-yl-13-[(4-hydroxyphenyl)methyl]-3,11,14,17,20-pentaoxo-1-oxa-7,8-dithia-4,12,15,18-tetrazacycloicosane-5-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-41(64)49-26(12-13-32(45)56)43(66)67-31(17-33(46)57)40(63)52-29(20-69-68-19-25(44)36(59)50-28(38(61)53-35)16-23-8-10-24(55)11-9-23)42(65)54-14-6-7-30(54)39(62)51-27(15-21(2)3)37(60)48-18-34(47)58/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,59)(H,51,62)(H,52,63)(H,53,61) |
Clave InChI |
WMKKPLUNPLSYJR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


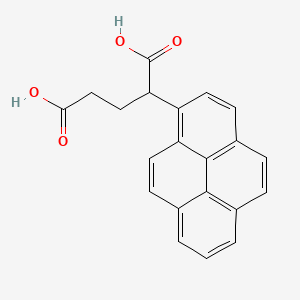
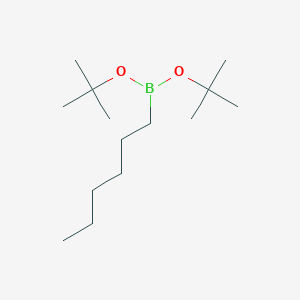
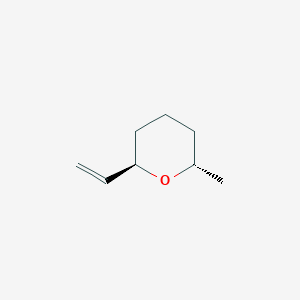

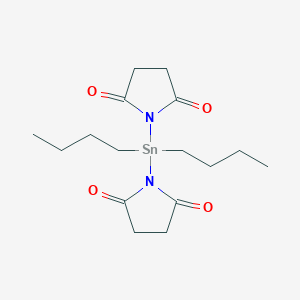

![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
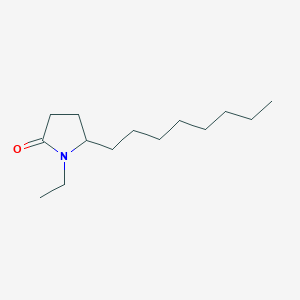
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
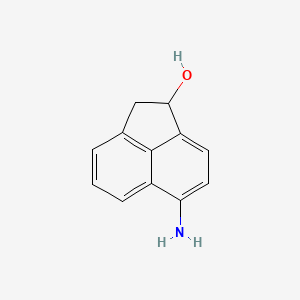
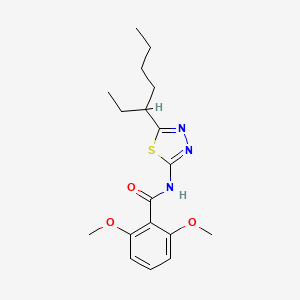
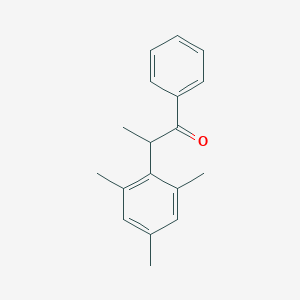
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
